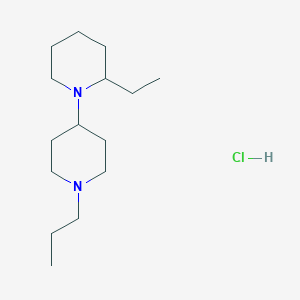
2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline, also known as Prazosin, is a quinazoline derivative that is primarily used as an alpha-1 adrenergic receptor antagonist. It was first synthesized in the 1970s and has since been extensively studied for its various applications in scientific research.
作用机制
2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline acts as a competitive antagonist at alpha-1 adrenergic receptors, blocking the binding of endogenous ligands such as norepinephrine and epinephrine. This results in a decrease in smooth muscle contraction and vasodilation, leading to a decrease in blood pressure.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. It has been found to decrease blood pressure in hypertensive patients, reduce symptoms of post-traumatic stress disorder, and inhibit the growth of certain cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects and may have potential therapeutic applications in inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline in lab experiments is its selectivity for alpha-1 adrenergic receptors, allowing for specific investigation of this receptor subtype. However, one limitation is that this compound may have off-target effects on other receptor subtypes, potentially confounding experimental results.
未来方向
There are several future directions for research involving 2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline. One area of interest is its potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further investigation of this compound's anti-cancer properties may lead to the development of new cancer treatments. Finally, exploring the effects of this compound on other receptor subtypes may provide insight into its off-target effects and potential therapeutic applications beyond alpha-1 adrenergic receptor blockade.
合成方法
The synthesis of 2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline involves the reaction of 2,4-dichloro-6-methylquinazoline with 4-amino-N-butylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then further purified through recrystallization and column chromatography.
科学研究应用
2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline has been widely used in scientific research for its ability to selectively block alpha-1 adrenergic receptors. This receptor subtype is involved in various physiological processes such as smooth muscle contraction, blood pressure regulation, and neurotransmitter release. By blocking these receptors, this compound can be used to investigate the role of alpha-1 adrenergic receptors in these processes.
属性
IUPAC Name |
2-(4-butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4/c1-3-4-12-26-13-15-27(16-14-26)23-24-21-11-10-18(2)17-20(21)22(25-23)19-8-6-5-7-9-19/h5-11,17H,3-4,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZKJVXMIROOMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1)C2=NC3=C(C=C(C=C3)C)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386406 |
Source


|
| Record name | 2-(4-butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5689-50-9 |
Source


|
| Record name | 2-(4-butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methyl]amine](/img/structure/B4968416.png)


![3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetate](/img/structure/B4968432.png)

![1-[2-(2-phenylethyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4968440.png)

![2-{1-[1'-(4-fluorophenyl)-1,4'-bipiperidin-4-yl]-1H-1,2,3-triazol-4-yl}ethanol trifluoroacetate (salt)](/img/structure/B4968454.png)
![N-{2-[3-(methylthio)benzyl]-1,2,3,4-tetrahydro-5-isoquinolinyl}isonicotinamide](/img/structure/B4968462.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4968469.png)
![2-[(6-methyl-1H-benzimidazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4968478.png)
![3-{[2-(4-morpholinyl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one](/img/structure/B4968481.png)

